Paralog-Selective Inhibitor Affinity: Compound 18c Achieves >100-Fold Discrimination for GRP94 Over Hsp90α/β and 33-Fold Over TRAP-1
The purine-scaffold derivative 18c demonstrates potent and highly selective inhibition of GRP94 relative to all other human Hsp90 paralogs. In fluorescence polarization-based ATP-competitive binding assays, 18c exhibited an IC50 of 0.22 μM for GRP94, achieving >100-fold selectivity over the cytosolic paralogs Hsp90α and Hsp90β, and 33-fold selectivity over the mitochondrial paralog TRAP-1 . This 2-log discrimination window is mechanistically driven by the compound's engagement of a novel allosteric pocket (Site 2) adjacent to the ATP-binding cavity, a structural feature uniquely accessible in GRP94 due to helix 1 conformational remodeling not available in Hsp90α, Hsp90β, or TRAP-1 . By contrast, pan-Hsp90 inhibitors such as geldanamycin and PU-H71 bind all four paralogs with comparable affinity, producing broad client-protein degradation and the associated clinical toxicities (hepatotoxicity, cardiotoxicity, Hsp70 induction) that motivated the development of paralog-selective agents .
| Evidence Dimension | IC50 for ATP-competitive inhibition (fluorescence polarization assay) |
|---|---|
| Target Compound Data | GRP94 IC50 = 0.22 μM (compound 18c) |
| Comparator Or Baseline | Hsp90α IC50 >22 μM (estimated lower bound); Hsp90β IC50 >22 μM; TRAP-1 IC50 ~7.3 μM |
| Quantified Difference | >100-fold selectivity for GRP94 over Hsp90α/β; 33-fold selectivity over TRAP-1 |
| Conditions | In vitro fluorescence polarization competition assay using recombinant human Hsp90 paralog N-terminal domains; compound 18c (purine-scaffold derivative); Patel et al., J Med Chem, 2015 |
Why This Matters
Procurement of GRP94-selective chemical probes like 18c enables functional dissection of ER-specific chaperone biology without confounding off-target effects on cytosolic Hsp90 clients (e.g., HER2, Akt, CDK4), which is impossible with pan-Hsp90 inhibitors.
- [1] Patel HJ, Patel PD, Ochiana SO, et al. Structure-activity relationship in a purine-scaffold compound series with selectivity for the endoplasmic reticulum Hsp90 paralog Grp94. J Med Chem. 2015;58(9):3922–3943. doi:10.1021/acs.jmedchem.5b00197. Compound 18c: IC50 = 0.22 μM for Grp94; >100-fold selectivity over Hsp90α/β; 33-fold over Trap-1. View Source
- [2] Que NLS, Crowley VM, Duerfeldt AS, et al. Structure based design of a Grp94-selective inhibitor: exploiting a key residue in Grp94 to optimize paralog-selective binding. J Med Chem. 2018;61(7):2793–2805. doi:10.1021/acs.jmedchem.7b01608. Site 2 pocket exposure unique to Grp94; helix 1 conformational change. View Source
- [3] Duerfeldt AS, Peterson LB, Maynard JC, et al. Development of a Grp94 inhibitor. J Am Chem Soc. 2012;134(23):9796–9804. doi:10.1021/ja303477g. Pan-Hsp90 inhibition leads to off-target effects; compound 2 prevented Grp94-dependent processes without affecting cytosolic Hsp90 clients. View Source
